(3-(Pyrazin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
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Description
Synthesis Analysis
While specific synthesis details for this exact compound are not available, related compounds have been synthesized from pyrazinoic acid as a precursor . For example, pyrazinoic acid was esterified, followed by amination to produce hydrazide, which was then refluxed with POCl3 to obtain a 2-chloromethyl-5pyrazino-1, 3, 4-oxadiazole .Scientific Research Applications
Synthesis and Structural Characterization :
- The synthesis and crystal structure of compounds related to (3-(Pyrazin-2-ylamino)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone have been explored, emphasizing the importance of understanding molecular structures for further applications (Cao, Dong, Shen, & Dong, 2010).
Antimicrobial Activity :
- Certain derivatives have demonstrated significant antimicrobial activities, indicating their potential in developing new antibacterial and antifungal agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Herbicidal Properties :
- Studies on pyridazinone herbicides, a class closely related to the chemical , have revealed their effectiveness in inhibiting photosynthesis in plants, suggesting possible agricultural applications (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Anticoronavirus and Antitumoral Activity :
- Some derivatives have shown promise in inhibiting viral infections and tumor growth, indicating their potential in medical research (Jilloju et al., 2021).
Density Functional Theory (DFT) Calculations for Antitumor Activity :
- DFT calculations have been utilized to understand the molecular structure and activity relationship of similar compounds, aiding in the design of more effective antitumor agents (Farag & Fahim, 2019).
Substituent Effects on Antibacterial Activity :
- Research has focused on how different substituents affect the antibacterial activity of compounds related to this compound, providing insights into tailoring these compounds for specific antimicrobial applications (Genin et al., 2000).
Properties
IUPAC Name |
[3-(pyrazin-2-ylamino)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)24-12-3-1-2-10(6-12)14(23)22-8-11(9-22)21-13-7-19-4-5-20-13/h1-7,11H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRVVHZJQRNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)NC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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